Methyl 4-(fluorosulfonyl)-3-methylbenzoate
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Overview
Description
Methyl 4-(fluorosulfonyl)-3-methylbenzoate is an organic compound that belongs to the class of sulfonyl fluorides These compounds are known for their stability and reactivity, making them valuable in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(fluorosulfonyl)-3-methylbenzoate typically involves the introduction of the fluorosulfonyl group onto a benzoate derivative. One common method is the direct fluorosulfonylation of methyl 3-methylbenzoate using fluorosulfonyl radicals. This process can be carried out under mild conditions, often using a radical initiator to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorosulfonylation processes. These methods are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(fluorosulfonyl)-3-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation: Oxidative reactions can further modify the sulfonyl group, potentially leading to sulfone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Sulfonate Esters: Resulting from reactions with alcohols.
Sulfone Derivatives: Produced through oxidative processes.
Scientific Research Applications
Methyl 4-(fluorosulfonyl)-3-methylbenzoate has found applications in various fields of scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Chemical Biology: Employed as a probe for studying enzyme mechanisms and protein interactions due to its reactive fluorosulfonyl group.
Materials Science: Incorporated into the development of advanced materials with unique properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 4-(fluorosulfonyl)-3-methylbenzoate primarily involves its reactivity with nucleophilic residues in proteins and enzymes. The fluorosulfonyl group acts as an electrophilic warhead, covalently modifying nucleophilic amino acid residues such as serine, threonine, and cysteine. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Methyl 4-(chlorosulfonyl)-3-methylbenzoate: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.
Methyl 4-(methylsulfonyl)-3-methylbenzoate: Contains a methylsulfonyl group, offering different reactivity and stability profiles.
Methyl 4-(trifluoromethylsulfonyl)-3-methylbenzoate: Features a trifluoromethylsulfonyl group, providing enhanced stability and unique reactivity.
Uniqueness: Methyl 4-(fluorosulfonyl)-3-methylbenzoate stands out due to the presence of the fluorosulfonyl group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring selective covalent modification of biomolecules and the development of advanced materials .
Properties
IUPAC Name |
methyl 4-fluorosulfonyl-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c1-6-5-7(9(11)14-2)3-4-8(6)15(10,12)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOZDQNBELCNCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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